Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside
Overview
Description
Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside is an organic compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol . This compound is a derivative of carbohydrates and is often used as an intermediate in the synthesis of various organic compounds . It is known for its role as a multifunctional protecting group, particularly in the synthesis of sugars and nucleosides .
Preparation Methods
The synthesis of Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside typically involves the reaction of 2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside with acetic anhydride . The reaction proceeds in the presence of a catalyst such as boron trifluoride in a benzene solution . The process involves the acetylation of the hydroxyl groups at positions 4 and 6, followed by esterification with ethanol to yield the final product .
Chemical Reactions Analysis
Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside undergoes various chemical reactions, including:
Oxidation: Hydroxylation with neutral permanganate results in the formation of manno-adducts.
Reduction: The compound can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common reagents used in these reactions include permanganate for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of various organic compounds and as a protecting group in synthetic chemistry.
Mechanism of Action
The mechanism of action of Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside involves its role as a protecting group. It protects hydroxyl groups during chemical reactions, preventing unwanted side reactions . The molecular targets include hydroxyl groups on sugars and other organic molecules, and the pathways involved are primarily those related to acetylation and esterification reactions .
Comparison with Similar Compounds
Similar compounds to Ethyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside include:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenyl 4,6-di-O-acetyl-2,3-dideoxy-alpha-D-erythro-hex-2-enopyranoside: Contains a phenyl group, offering different reactivity and applications.
4,6-di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside: Differing in stereochemistry, leading to different chemical properties and reactivity.
This compound is unique due to its specific ethyl group, which can influence its solubility and reactivity compared to its methyl and phenyl counterparts .
Properties
IUPAC Name |
[(2R,3S,6S)-3-acetyloxy-6-ethoxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-4-15-12-6-5-10(17-9(3)14)11(18-12)7-16-8(2)13/h5-6,10-12H,4,7H2,1-3H3/t10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPOBRCWZOKNRC-TUAOUCFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=CC(C(O1)COC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C=C[C@@H]([C@H](O1)COC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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